2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-14-6-5-7-15(12-14)31-20-19-24-26(21(28)25(19)11-10-22-20)13-18(27)23-16-8-3-4-9-17(16)30-2/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMBKRBKKAYGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazolopyrazine core through cyclization reactions, followed by the introduction of methoxyphenyl groups via nucleophilic substitution or coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the triazolopyrazine core can be reduced to form alcohols or amines.
Substitution: The methoxyphenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison of Target Compound and Analogs
Key Observations from Structural Modifications:
a. Substituent Position and Electronic Effects
- Phenoxy vs. Thio/Sulfanyl Groups: Analogs with sulfanyl (e.g., ) exhibit increased lipophilicity due to sulfur’s larger atomic radius and reduced electronegativity compared to oxygen. This may enhance membrane permeability but reduce solubility.
Methoxy Positioning :
b. Impact of Aryl Group Variations
- Methyl vs. Chlorine substituents (e.g., ) introduce electron-withdrawing effects, which may stabilize charge interactions but reduce metabolic stability.
c. Core Modifications
- Triazolo-Pyrazine vs. Other Heterocycles: Compounds like those in and incorporate fused thieno or benzofuran rings, which alter the core’s planarity and electronic distribution. These changes may shift selectivity toward different biological targets.
Hypothetical Pharmacological Implications
While biological data (e.g., IC50, receptor binding) are absent in the evidence, structural trends suggest:
Target Compound : The dual methoxy groups (3- and 2-positions) may enhance selectivity for receptors requiring both hydrophobic and polar interactions, such as kinases or GPCRs.
Thio-Containing Analogs : Increased lipophilicity (e.g., ) could improve blood-brain barrier penetration but may raise toxicity risks.
Chlorine-Substituted Analogs (): Potential for stronger target binding but higher metabolic susceptibility due to the electronegative Cl atom.
Biological Activity
The compound 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its diverse biological activities. This article provides a comprehensive analysis of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolo[4,3-a]pyrazine derivatives , which are known for their broad spectrum of biological activities. The molecular formula is with a molecular weight of approximately 419.4 g/mol. The structure features a triazolo-pyrazine core linked to methoxyphenyl groups, contributing to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O5 |
| Molecular Weight | 419.4 g/mol |
| CAS Number | 1251544-60-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of an Intermediate : The reaction of 3-methoxyphenol with 3-chloropropionyl chloride produces 3-methoxyphenyl 3-chloropropionate.
- Triazole Formation : This intermediate is then reacted with 3-amino-1,2,4-triazole to form the triazolo[4,3-a]pyrazine core.
- Final Acylation : The final step involves acylation with 2-methoxyphenylacetyl chloride under basic conditions.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. It acts by inhibiting specific enzymes involved in the synthesis of bacterial cell walls and fungal cell membranes. This disruption leads to cell death, making it a potential candidate for treating various infections.
- Mechanism of Action : The compound targets key enzymes such as transpeptidases and glucan synthases that are critical for maintaining cell integrity in bacteria and fungi.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. The triazole moiety has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies demonstrated that derivatives of triazolo-pyrazines showed promising activity against breast cancer cells (MDA-MB-231), with IC50 values indicating effective cytotoxicity at concentrations as low as 27.6 μM .
Case Studies and Research Findings
- Antimicrobial Activity : A study published in PubMed highlighted that similar triazole derivatives exhibited robust antibacterial effects against both Gram-positive and Gram-negative bacteria . The compound's structure allows for interaction with bacterial enzymes, leading to effective inhibition.
- Antitumor Effects : Another research effort focused on the structure-activity relationship (SAR) among pyrazine derivatives indicated that modifications in the phenolic groups could enhance anticancer efficacy .
- Pharmacological Evaluation : A pharmacokinetic study demonstrated favorable absorption characteristics for related compounds in animal models, suggesting potential for further development into therapeutic agents .
Q & A
Q. Table 1: Synthesis Optimization Parameters from Analogous Compounds
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | 10°C, DMF, N₂ atmosphere | 72–78 | |
| Condensation | Ethanol, KOH, reflux | 65–70 | |
| Purification | Silica gel chromatography (EtOAc/hexane) | >95 purity |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural validation and purity assessment:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms regiochemistry .
- Mass Spectrometry (HR-MS): High-resolution MS verifies molecular weight (e.g., [M+H]⁺) with <2 ppm error .
- IR Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
- HPLC: Quantifies purity (>98%) and monitors degradation under stress conditions .
Q. Table 2: Key Spectroscopic Data from Related Compounds
| Technique | Diagnostic Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | Methoxy protons: δ 3.84 (s, 3H) | |
| HR-MS | [M+H]⁺ = 435.5 (calc. 435.5) | |
| IR | C=O stretch: 1716 cm⁻¹ |
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab differences .
- Structural Confirmation: Re-analyze compound purity via NMR and HR-MS to rule out degradation or isomerization .
- Target Selectivity: Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism-specific effects .
- Meta-Analysis: Compare SAR trends across analogs to identify critical substituents (e.g., 3-methoxyphenoxy vs. 4-ethoxyphenyl) .
Advanced: What computational methods are suitable for predicting molecular interactions with biological targets?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., COX-2) using crystal structures (PDB ID: 5KIR) .
- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models: Machine learning (e.g., Random Forest) correlates electronic descriptors (e.g., logP, H-bond donors) with activity .
Example Workflow:
Dock the compound into the target’s active site.
Score poses using binding energy (ΔG < −8 kcal/mol indicates high affinity).
Validate with MM-PBSA free energy calculations .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
Prioritize assays aligned with structural analogs’ known activities:
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
- Anti-inflammatory Activity: COX-2 inhibition measured via prostaglandin E₂ ELISA .
- Apoptosis Markers: Flow cytometry for caspase-3/7 activation .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Variable Substituents: Systematically modify methoxy groups (e.g., 2- vs. 3-methoxyphenyl) and heterocyclic cores .
- Assay Matrix: Test derivatives in parallel across enzymatic, cellular, and physicochemical assays .
- Data Analysis: Use hierarchical clustering to group compounds by activity profiles and identify key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
